molecular formula C16H15NSe B14187728 2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate CAS No. 919488-40-7

2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate

Cat. No.: B14187728
CAS No.: 919488-40-7
M. Wt: 300.3 g/mol
InChI Key: KSDKGGAZBWFCEC-UHFFFAOYSA-N
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Description

2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate: is an organic compound that features a biphenyl structure with a methyl group at the 4’ position and a selenocyanate group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate typically involves the following steps:

  • Preparation of 4’-Methyl[1,1’-biphenyl]-4-yl ethyl bromide

      Reactants: 4’-Methyl[1,1’-biphenyl]-4-yl ethanol and hydrobromic acid.

      Conditions: Refluxing the mixture in the presence of a catalyst such as sulfuric acid.

  • Formation of 2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate

      Reactants: 4’-Methyl[1,1’-biphenyl]-4-yl ethyl bromide and potassium selenocyanate.

      Conditions: The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate: can undergo various chemical reactions, including:

    Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.

    Reduction: Reduction of the selenocyanate group can yield selenol compounds.

    Substitution: The selenocyanate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Seleninic acid derivatives.

    Reduction: Selenol compounds.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate: has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.

    Biology: Studied for its potential antioxidant properties and its role in redox biology.

    Medicine: Investigated for its potential anticancer properties due to the unique biological activity of selenium-containing compounds.

Mechanism of Action

The mechanism of action of 2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate involves its interaction with biological molecules through redox reactions. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer activity, where the compound can selectively induce apoptosis in cancer cells by disrupting their redox balance.

Comparison with Similar Compounds

2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate: can be compared with other similar compounds such as:

    4’-Methyl[1,1’-biphenyl]-4-yl ethyl selenol: Similar structure but with a selenol group instead of a selenocyanate group.

    4’-Methyl[1,1’-biphenyl]-4-yl ethyl thiocyanate: Contains a thiocyanate group instead of a selenocyanate group.

    4’-Methyl[1,1’-biphenyl]-4-yl ethyl isocyanate: Contains an isocyanate group instead of a selenocyanate group.

The uniqueness of 2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate lies in the presence of the selenocyanate group, which imparts distinct chemical and biological properties compared to its sulfur and nitrogen analogs.

Properties

CAS No.

919488-40-7

Molecular Formula

C16H15NSe

Molecular Weight

300.3 g/mol

IUPAC Name

2-[4-(4-methylphenyl)phenyl]ethyl selenocyanate

InChI

InChI=1S/C16H15NSe/c1-13-2-6-15(7-3-13)16-8-4-14(5-9-16)10-11-18-12-17/h2-9H,10-11H2,1H3

InChI Key

KSDKGGAZBWFCEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CC[Se]C#N

Origin of Product

United States

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